
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Hydrogen Bonding
A study by Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, which were used to construct coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant antioxidant activity, indicating their potential for biological applications. The study highlighted the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Antimicrobial Agents
Another research effort by Aly et al. (2011) focused on the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, starting from 4-acetamide Pyrazolone. These compounds exhibited promising antimicrobial activity against various microorganisms, showcasing the potential of pyrazolone derivatives as antimicrobial agents (Aly et al., 2011).
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which exhibited an antipsychotic-like profile in behavioral animal tests. These findings suggest the potential of certain pyrazole derivatives as antipsychotic agents without the typical interaction with dopamine receptors (Wise et al., 1987).
Synthesis of Novel Amino Pyrazole Derivatives
Research by Shah et al. (2018) involved the synthesis of novel amino pyrazole derivatives and evaluating their antimicrobial activity. This study underscores the versatility of pyrazole derivatives in synthesizing compounds with potential medicinal value (Shah et al., 2018).
Antibacterial Activity
Another study by Chkirate et al. (2022) focused on the synthesis of mononuclear coordination complexes with outstanding antibacterial activity against several strains of bacteria. These complexes showed significant results compared to well-known antibiotics, highlighting the potential of pyrazole-acetamide derivatives in developing new antibacterial agents (Chkirate et al., 2022).
properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13-5-8-15(9-6-13)32(27,28)19-20(22)25(24-21(19)31-4)12-18(26)23-16-11-14(29-2)7-10-17(16)30-3/h5-11H,12,22H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKTAHHZCMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=C(C=CC(=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2644483.png)
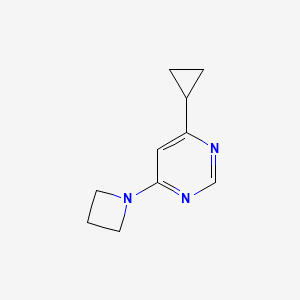
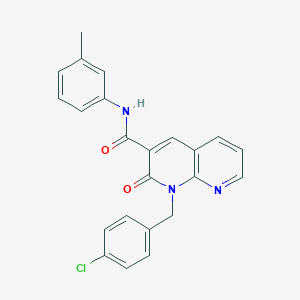
![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)
![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)
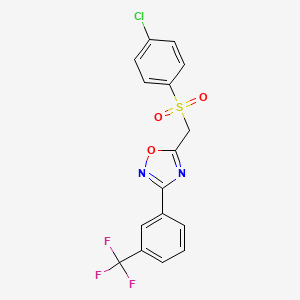

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)
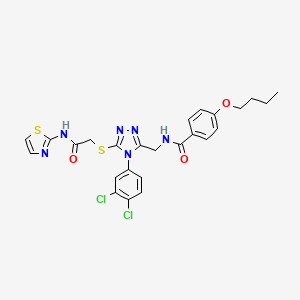
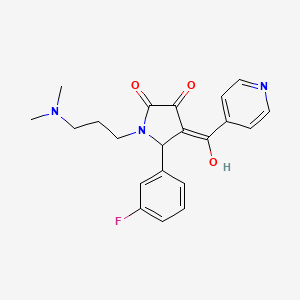
![4-cyano-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2644500.png)

![2-methoxy-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2644504.png)